molecular formula C16H19F3N2O3S B3017035 N-(8-(甲基磺酰基)-8-氮杂双环[3.2.1]辛烷-3-基)-4-(三氟甲基)苯甲酰胺 CAS No. 2034486-58-1

N-(8-(甲基磺酰基)-8-氮杂双环[3.2.1]辛烷-3-基)-4-(三氟甲基)苯甲酰胺

货号 B3017035
CAS 编号: 2034486-58-1
分子量: 376.39
InChI 键: DWFFJFXQRWSPDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SAR Development of Kappa Opioid Receptor Antagonists

The study presented in "SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2" explores the structure-activity relationship (SAR) of a series of benzamides that act as kappa opioid receptor antagonists. The research focuses on the modification of the N-substitution, which resulted in analogs with improved selectivity for the kappa opioid receptor over other opioid receptors and the hERG channel. One such analog, referred to as compound 12, demonstrated a kappa IC50 of 172 nM and showed significant selectivity when compared to the mu and delta opioid receptors. The study also investigated the effects of changes to the linker conformation, the identity of the linker, and modifications to the benzamide ring moiety .

Molecular Structure Analysis of Isomeric Compounds

In the paper titled "Relative configuration, absolute configuration and absolute structure of three isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones," the molecular structures of three isomeric compounds are analyzed. These compounds are characterized by their crystallization in different space groups, with the absolute configuration determined for one enantiomerically pure isomer. The study also describes the crystal structures, noting the presence of intramolecular hydrogen bonds and intermolecular interactions that contribute to the stability of the structures. The piperidinone rings in these compounds adopt chair conformations, and the N-benzyl substituents are positioned equatorially, which is relevant for understanding the conformational preferences of related compounds .

Synthesis Analysis

The synthesis of the compounds discussed in the papers involves complex organic reactions that lead to the formation of the 8-azabicyclo[3.2.1]octane core, which is a common structural feature in both studies. The synthesis likely includes steps such as cyclization, bromination, and the introduction of the benzyl group. The precise methods and conditions used for these syntheses are critical for achieving the desired selectivity and potency of the kappa opioid receptor antagonists .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are essential for the SAR development. The introduction of different substituents and modifications to the core structure can significantly alter the biological activity and receptor selectivity. The studies highlight the importance of these chemical reactions in optimizing the pharmacological profile of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and crystalline structure, are influenced by their molecular structure. The intramolecular and intermolecular interactions observed in the crystal structures can affect the compounds' behavior in biological systems and their interaction with the kappa opioid receptor. Understanding these properties is crucial for the development of effective and selective drug candidates .

科学研究应用

合成化学和有机反应

N-(8-(甲基磺酰基)-8-氮杂双环[3.2.1]辛烷-3-基)-4-(三氟甲基)苯甲酰胺及其相关结构在推进合成有机化学方面发挥了重要作用。例如,Hashimoto 和 Sumitomo (1984 年) 关于双环恶草内酰胺阳离子低聚的研究展示了该化合物在通过独特的断裂过程生成低聚物中的作用,突出了其在聚合物科学中的潜力(Hashimoto & Sumitomo,1984 年)。类似地,Flynn 等人 (1992 年) 证明了相关结构在原子转移自由基环化中的应用,为材料科学和药物开发必不可少的 novel 环化产物铺平了道路(Flynn 等,1992 年)

药理学潜力

通过探索该化合物衍生物,特别是受体研究和药物合成领域的衍生物,药理学领域得到了丰富。Hoshino 等人 (1997 年) 合成了一种有效的 5-HT3 受体拮抗剂和 5-HT4 受体激动剂的工作展示了该化合物在开发具有精确受体靶向的药物中的效用,提供了对其治疗潜力的见解(Hoshino 等,1997 年)。此类研究强调了该化合物的多功能性及其对新型治疗剂的贡献能力。

催化和绿色化学

研究还扩展到该化合物在催化和可持续化学过程中的作用。例如,Xia 等人 (2016 年) 对铜(II)催化的远程磺酰化研究说明了该化合物在创造环保副产物中的应用,标志着向更绿色的合成方法迈出了重要一步(Xia 等,2016 年)。这与减少化学合成对环境影响的更广泛目标一致。

未来方向

The future research in this field could involve developing new synthetic approaches to access such compounds and exploring their potential applications .

属性

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3S/c1-25(23,24)21-13-6-7-14(21)9-12(8-13)20-15(22)10-2-4-11(5-3-10)16(17,18)19/h2-5,12-14H,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFFJFXQRWSPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。